3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
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Overview
Description
3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-nitrophenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitrobenzaldehyde and 1H-indole-3-ethanamine.
Formation of Intermediate: The first step involves the condensation of 2-chloro-5-nitrobenzaldehyde with 1H-indole-3-ethanamine in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base like triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents
Properties
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-17-7-6-15(23(25)26)11-13(17)5-8-19(24)21-10-9-14-12-22-18-4-2-1-3-16(14)18/h1-8,11-12,22H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAKOTDBVBAJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162754 |
Source
|
Record name | 3-(2-Chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-54-7 |
Source
|
Record name | 3-(2-Chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914636-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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